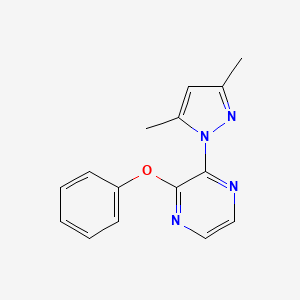

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTKYBPLGRRYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrazole acts as a nucleophile, attacking an electrophilic center on the pyrazine ring. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrazole or pyrazine rings .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine, highlighting differences in synthesis, substituents, and bioactivity:

Key Observations:

Structural Diversity: The target compound’s pyrazine core distinguishes it from tetrazine , thiadiazole , and imidazolone derivatives.

Synthetic Routes :

- Hydrazide intermediates are common in pyrazole derivatives (e.g., ), while cyclization methods (e.g., Hurd–Mori ) enable access to fused heterocycles. Ultrasound-assisted synthesis improves efficiency in imidazolone derivatives .

Biological Activity: Pyrazole-thiadiazoles and imidazolones exhibit anticancer and antimicrobial effects, whereas piperazine-linked analogs may target neurological pathways. The target compound’s bioactivity remains inferred from related nootropic pyrazole-pyrrolidones .

Analytical Techniques :

- X-ray crystallography (SHELX , ORTEP ) and NMR/IR spectroscopy are standard for structural validation. Computational tools (e.g., WinGX ) aid in crystallographic analysis.

Biological Activity

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with phenoxy groups. The method typically includes:

-

Reagents :

- 3,5-dimethyl-1H-pyrazole

- Phenol derivatives

- Coupling agents (e.g., EDC, DCC)

-

Procedure :

- The pyrazole derivative is activated and reacted with the phenol under controlled conditions to yield the desired product.

Cytotoxicity

Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed IC50 values ranging from 5.00 to 29.85 µM in different cell lines, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis |

| 5f | SH-SY5Y | 5.00 | Induces apoptosis |

| 5-FU | C6 | 8.34 | Chemotherapeutic agent |

| 5-FU | SH-SY5Y | 8.53 | Chemotherapeutic agent |

The mechanism by which these compounds exert their effects often involves:

- Cell Cycle Arrest : Compounds like 5f were shown to inhibit the cell cycle significantly in the G0/G1 phase (45.1%), indicating a potential for therapeutic application in glioma treatments .

- Apoptosis Induction : Flow cytometry analyses confirmed that cell death was primarily due to apoptosis, making these compounds promising candidates for further development as anticancer drugs.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Study on Anticancer Activity :

- Broad Spectrum Biological Activity :

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypyrazine?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation. A key step includes refluxing hydrazine hydrate with diketone precursors in ethanol, followed by introducing phenoxy substituents via nucleophilic aromatic substitution. For example, hydrazine hydrate reacts with 1,3-diketones to form pyrazole intermediates, which are further functionalized with phenoxy groups under basic conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

X-ray crystallography is the primary method for structural elucidation, using diffractometers (e.g., Bruker Kappa APEXII) to collect data (e.g., φ and ω scans) and software like SHELXL for refinement. Key parameters include unit cell dimensions (e.g., monoclinic system with a = 24.5792 Å, β = 107.335°) and refinement statistics (R = 0.032, wR = 0.081) .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity?

Methyl groups at the 3,5-positions enhance steric stability, while the phenoxy group at the 3-position increases π-stacking potential. Substituents also modulate electronic properties, affecting hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and supramolecular assembly .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

Contradictions arise from twinning or disordered atoms. Twin refinement (e.g., using BASF parameters in SHELXL) and merging Friedel pairs (e.g., 1544 merged pairs) improve accuracy. Validation tools like PLATON check for missed symmetry and hydrogen bonding consistency .

Q. What methodological approaches are used to study bioactivity in pyrazole derivatives?

In vitro assays targeting COX isoenzymes or alcohol dehydrogenase are common. For example, competitive inhibition assays with liver microsomes assess ethanol oxidation suppression. Structural analogs with anti-inflammatory activity (e.g., 3,5-diarylpyrazoles) guide structure-activity relationship (SAR) studies .

Q. How do hydrogen bonding and conformation affect the compound’s crystal stability?

Intramolecular N–H⋯O and O–H⋯N bonds (e.g., 1.86–2.12 Å) stabilize planar molecular conformations (r.m.s. deviation = 0.089 Å). Intermolecular interactions, such as π-stacking (3.5–4.0 Å spacing), further stabilize layered crystal packing .

Q. What computational tools model supramolecular interactions in this compound?

WinGX and ORTEP-3 visualize hydrogen-bonded networks and molecular packing. SHELXPRO processes high-resolution data for macromolecular applications, while density functional theory (DFT) predicts electronic properties and non-covalent interactions .

Q. How is twin refinement applied to resolve crystal ambiguities?

For twinned crystals, SHELXL refines twin fractions (e.g., BASF = 0.4) and applies constraints to H atoms (riding model with Uiso = 1.2–1.5Ueq). Merging Friedel pairs and enforcing symmetry via Hall symbols (e.g., Cc) reduce systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.